

Technical Support Center: Platinum-195 ICP-MS Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Platinum-195**

Cat. No.: **B083798**

[Get Quote](#)

Welcome to the technical support center for managing interferences in **Platinum-195** (^{195}Pt) Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common spectral interferences when analyzing ^{195}Pt by ICP-MS?

The most significant spectral interference on ^{195}Pt is the polyatomic ion $^{179}\text{Hf}^{16}\text{O}^+$, formed from hafnium (Hf) present in the sample matrix.^{[1][2]} Tantalum-based oxides, such as $^{179}\text{Ta}^{16}\text{O}^+$, can also pose a risk.^[1] While ^{195}Pt is the most abundant platinum isotope (33.83%), other platinum isotopes also suffer from similar oxide interferences, which can complicate the use of alternative isotopes for quantification.^[1]

Q2: Why is Hafnium Oxide (HfO^+) such a prevalent interference for Platinum?

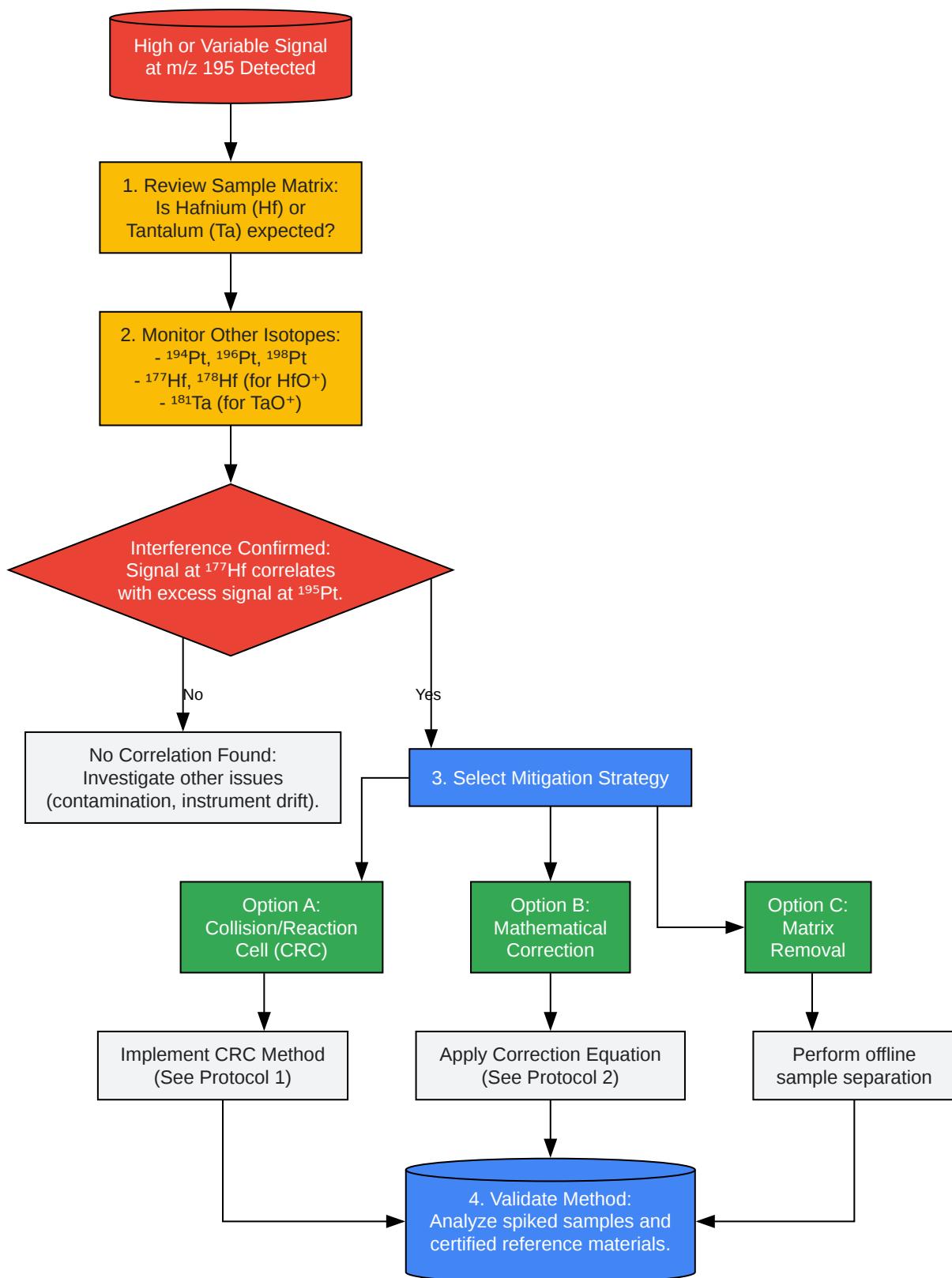
Hafnium is often present in geological and certain industrial materials. During the high-temperature plasma ionization process, hafnium atoms from the sample can combine with oxygen from the water in the sample, the plasma gas, or the atmosphere to form hafnium oxide (HfO^+) ions.^{[3][4]} Several isotopes of HfO^+ have mass-to-charge ratios that overlap with platinum isotopes, making this a challenging interference to resolve.^[1]

Q3: What are the primary strategies for managing these interferences?

There are three main strategies to manage spectral interferences in ^{195}Pt analysis:

- Collision/Reaction Cell (CRC) Technology: A hardware-based approach that uses a cell filled with a specific gas to either break apart polyatomic interferences (collision mode) or react with them to shift their mass (reaction mode).[3][5][6]
- Mathematical Correction: A software-based method that corrects for the interference by measuring an interference-free isotope of the problematic element (e.g., Hf) and calculating its contribution to the analyte signal.[7][8]
- Matrix Removal/Separation: A chemical approach to remove the interfering element (e.g., Hafnium) from the sample before it is introduced into the ICP-MS.[8][9]

Q4: When should I choose Collision/Reaction Cell technology versus a mathematical correction?


The choice depends on the concentration of the interference and the complexity of the sample matrix.

- Use CRC Technology when dealing with high or unknown concentrations of interfering elements, or when analyzing samples with complex and variable matrices.[5] Reaction mode in a triple quadrupole (ICP-QQQ) system is particularly powerful for removing known, severe interferences.[1][10]
- Use Mathematical Correction for simpler matrices where the interference signal is not overwhelmingly larger than the analyte signal.[7] This method is effective but requires careful validation and relies on consistent isotopic abundance ratios.[8]

Troubleshooting Guide

Issue: Unexpectedly high or variable signal at m/z 195.

This is a common problem indicating a potential spectral interference. Follow this step-by-step troubleshooting workflow to identify and resolve the issue.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for high ^{195}Pt signals.

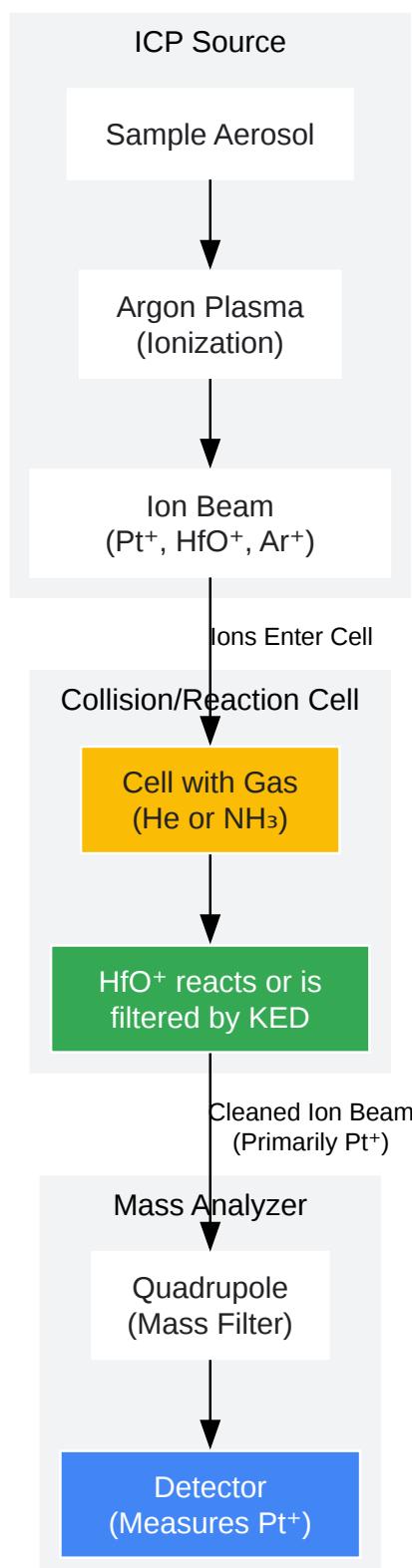
Data & Protocols

Common Interferences on Platinum Isotopes

The table below summarizes the primary oxide interferences affecting the most abundant platinum isotopes. Monitoring multiple isotopes of both the analyte (Pt) and the interfering element (Hf) is crucial for accurate diagnosis.

Analyte Isotope	Abundance (%)	Interfering Ion	Mass (amu)	Required Resolution (M/ΔM)	Notes
^{194}Pt	32.97	$^{178}\text{Hf}^{16}\text{O}^+$	193.95	> 9,500	Useful for confirming Hf-based interference.
^{195}Pt	33.83	$^{179}\text{Hf}^{16}\text{O}^+$	194.95	> 10,000	Primary interference on the target isotope. [1]
^{196}Pt	25.24	$^{180}\text{Hf}^{16}\text{O}^+$	195.95	> 10,000	Can also be interfered by $^{196}\text{Hg}^+$ (isobaric). [1]

Protocol 1: Interference Removal using Collision/Reaction Cell (CRC)


This protocol provides a general methodology for using a CRC to mitigate HfO^+ interference. Specific parameters must be optimized for your instrument.

Objective: To reduce polyatomic interferences on ^{195}Pt using a gas-filled cell.

Methodology:

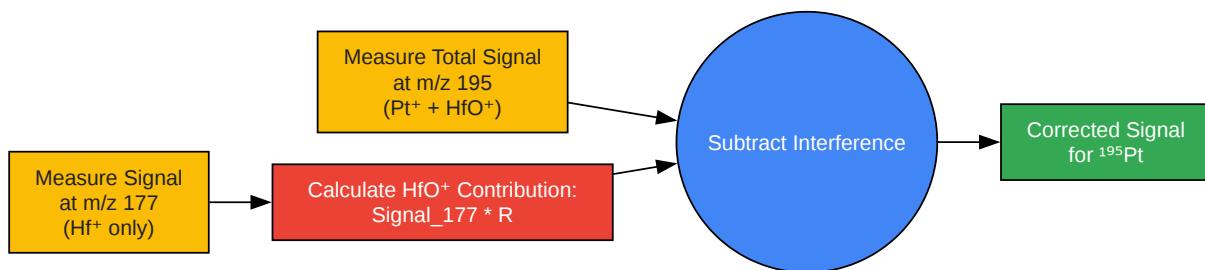
- Select Cell Gas:

- Collision Mode: Use a non-reactive gas like Helium (He). This mode relies on Kinetic Energy Discrimination (KED) to filter out larger polyatomic ions that undergo more collisions.[4] It is a universal approach suitable for multi-element analysis.[5]
- Reaction Mode: Use a reactive gas like Ammonia (NH₃) or Oxygen (O₂). HfO⁺ may react with the gas to form a new product ion at a different mass, while Pt⁺ passes through unreacted. This is highly effective but requires careful method development to avoid creating new interferences.[10][11]
- Optimize Gas Flow Rate: Start with the manufacturer's recommended flow rate (e.g., 4-5 mL/min for He, 0.5-1.5 mL/min for NH₃) and tune for maximum reduction of the interference (monitor ¹⁷⁹Hf¹⁶O⁺) while maintaining sufficient ¹⁹⁵Pt analyte signal.
- Set Cell Voltages: Optimize the kinetic energy discrimination or bandpass parameters (e.g., Octopole Bias, KED voltage) to effectively reject the low-energy polyatomic ions while allowing the higher-energy analyte ions to pass to the quadrupole.
- Acquisition: Analyze a solution containing a high concentration of Hafnium but no Platinum to measure the residual interference at m/z 195.
- Analysis: Analyze samples and quality controls. The signal at m/z 195 should now be free from the contribution of HfO⁺.

[Click to download full resolution via product page](#)

Caption: Experimental workflow using a Collision/Reaction Cell.

Protocol 2: Mathematical Interference Correction


This protocol outlines the steps to create and apply a mathematical equation to correct for HfO^+ interference.

Objective: To calculate and subtract the signal contribution of $^{179}\text{Hf}^{16}\text{O}^+$ from the total signal measured at m/z 195.

Methodology:

- Select Isotopes:
 - Analyte Isotope: ^{195}Pt (interfered).
 - Interfering Element Isotope: ^{177}Hf (interference-free). Choose an isotope of Hf that is free from other overlaps and has a reasonable abundance.
- Determine the Interference Ratio (Correction Factor):
 - Prepare and analyze a single-element standard of Hafnium (with no Platinum).
 - Measure the signal intensity (in counts per second, CPS) at m/z 195 (from $^{179}\text{Hf}^{16}\text{O}^+$) and m/z 177 (from $^{177}\text{Hf}^+$).
 - Calculate the ratio: $R = (\text{CPS at m/z 195}) / (\text{CPS at m/z 177})$. This ratio represents the contribution of HfO^+ at the platinum mass for every count of $^{177}\text{Hf}^+$ detected. This should be a constant value under stable plasma conditions.
- Apply the Correction Equation:
 - In your ICP-MS software, enter the correction equation. The software will perform this calculation for every sample.
 - $\text{Corrected } ^{195}\text{Pt Signal} = (\text{Measured Signal at m/z 195}) - [R * (\text{Measured Signal at m/z 177})]$
- Validation:

- Analyze a mixed standard containing both Pt and Hf. The calculated Pt concentration after correction should match the known concentration.
- The correction is only reliable if the interference is not excessively high compared to the analyte signal.[7]

[Click to download full resolution via product page](#)

Caption: Logical flow of a mathematical correction equation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding and Mitigating Polyatomic Ion Interference in ICP-MS [\[eureka.patsnap.com\]](http://eureka.patsnap.com)
- 4. How to Improve Your ICP-MS Analysis, Part 2: Interferences [\[thermofisher.com\]](http://thermofisher.com)
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Isobaric Interferences, Ways to Compensate for Spectral Interferences [\[ebrary.net\]](http://ebrary.net)

- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Feasibility studies on the suppression of HfO⁺ mass interferences on platinum determination by inductively coupled plasma mass spectrometry (ICP-MS) by modification of the sample introduction system - *Journal of Analytical Atomic Spectrometry* (RSC Publishing) [pubs.rsc.org]
- 10. Removal of spectral interferences on noble metal elements using MS/MS reaction cell mode of a triple quadrupole ICP-MS - *Journal of Analytical Atomic Spectrometry* (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Technical Support Center: Platinum-195 ICP-MS Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083798#managing-interferences-in-platinum-195-icp-ms-analysis\]](https://www.benchchem.com/product/b083798#managing-interferences-in-platinum-195-icp-ms-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com